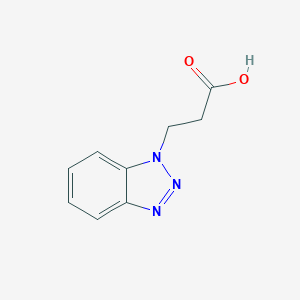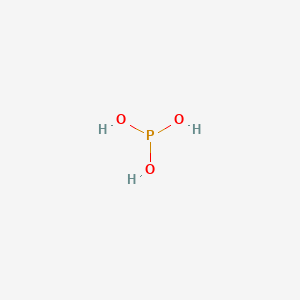
2-Oxo-3-(quinolin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Oxo-3-(quinolin-2-yl)propanoic acid derivatives involves multiple steps, starting with the creation of the core β-ketoacid structure. Ibrahim et al. (2010) synthesized a related compound, 3-(1-Ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid, through condensation reactions with various aldehydes, demonstrating the chemical behavior and versatility of β-ketoacids in forming heterocyclic derivatives (Ibrahim et al., 2010).
Molecular Structure Analysis
The molecular structure of 2-Oxo-3-(quinolin-2-yl)propanoic acid derivatives is characterized by the presence of a quinolin-2-yl moiety attached to a propanoic acid chain with a ketone group. This arrangement is pivotal for the compound's reactivity and the formation of complex heterocycles. The crystal structure analysis of similar compounds reveals the importance of intramolecular hydrogen bonding and the spatial arrangement influencing its reactivity and interaction with other molecules (Chen et al., 2007).
Chemical Reactions and Properties
2-Oxo-3-(quinolin-2-yl)propanoic acid undergoes various chemical reactions, facilitating the synthesis of diverse heterocyclic compounds. For instance, its reactivity with different aldehydes and ketones enables the formation of pyranoquinolinones and other quinoline derivatives through cyclization and condensation reactions. These processes are critical for extending the molecular diversity of quinolinone-based compounds (Ruschak et al., 2016).
Physical Properties Analysis
The physical properties of 2-Oxo-3-(quinolin-2-yl)propanoic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields of research. These properties are influenced by the molecular structure and the nature of substituents on the quinoline ring. Studies focusing on the synthesis and characterization of these compounds provide insights into their physical attributes, facilitating their use in further scientific studies (Hayani et al., 2020).
Chemical Properties Analysis
The chemical properties of 2-Oxo-3-(quinolin-2-yl)propanoic acid derivatives, including reactivity, stability, and functional group transformations, are pivotal for their applications in synthesis and drug design. The compound's ability to undergo decarboxylative acylation, as demonstrated by Zeng et al. (2017), showcases its potential in synthesizing acylated quinoxalinones, which could serve as valuable intermediates in medicinal chemistry and other areas of research (Zeng et al., 2017).
Aplicaciones Científicas De Investigación
Antimicrobial Drug Development
2-Oxo-3-(quinolin-2-yl)propanoic acid and its derivatives are being explored for their potential in antimicrobial drug development. Their molecular similarity to fluoroquinolone antibiotics positions them as prospective scaffolds for creating new antimicrobial drugs. Analytical methods for quality control of these active pharmaceutical ingredients (APIs) have been developed, emphasizing the need for 13C NMR-spectroscopy for addressing tautomeric forms of these compounds (Zubkov et al., 2016).
Synthesis of Novel Amides
Research has focused on the synthesis of new amides of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acids. These compounds have been synthesized by activating acids with standard activators and direct aminolysis of esters, contributing to the molecular diversity of 3-alkyl carboxylic acids of quinolin-4-ones (Ruschak et al., 2016).
Heterocyclic Derivatives for Chemical Studies
The compound has been used in the synthesis of novel heterocyclic derivatives, such as pyrano[3,2-c]quinolinone, from related acids. These derivatives are significant for their chemical behavior and potential applications in various fields, including medicinal chemistry (Ibrahim et al., 2010).
Anticoagulant Activity
Derivatives of 2-Oxo-3-(quinolin-2-yl)propanoic acid have been synthesized and characterized for their anticoagulant activity. This involves inhibiting blood coagulation factors, showing potential applications in medical treatments and drug development (Potapov et al., 2021).
Antimicrobial and Anticancer Activity
The compound has been investigated for its antimicrobial activities, with certain derivatives displaying significant effects. Additionally, some derivatives have shown promising anticancer activities, underscoring their potential in therapeutic applications (El-Sawi et al., 2014).
Structural Studies in Crystallography
The compound has been used in structural studies, particularly in the field of crystallography. This involves understanding the hydrogen bonding and polymorphism of amino alcohol salts with derivatives of quinaldinate, contributing to the knowledge of molecular structures and interactions (Podjed et al., 2022).
Antitumor Agent Analogs
Derivatives of 2-Oxo-3-(quinolin-2-yl)propanoic acid have been evaluated as analogs of antitumor agents. This research is critical in developing new antitumor medications and understanding the mechanisms of existing ones (Hazeldine et al., 2005).
Propiedades
IUPAC Name |
2-oxo-3-quinolin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6H,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCZPMGLYKFSIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-3-(quinolin-2-yl)propanoic acid | |
CAS RN |
500293-88-9 |
Source


|
| Record name | 2-oxo-3-(quinolin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene](/img/structure/B31655.png)











